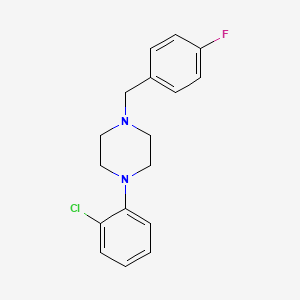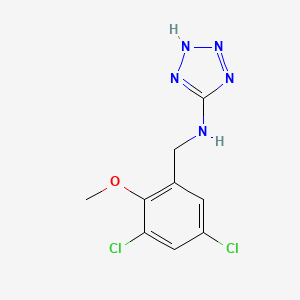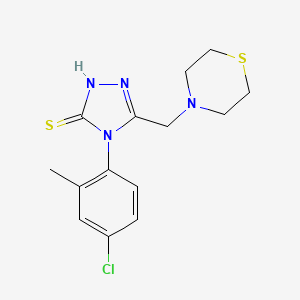
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been a growing interest in the synthesis and biological evaluation of chalcones, including 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
作用機序
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are associated with inflammation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone. One direction is to investigate its potential use in the treatment of diabetes and its associated complications such as diabetic nephropathy and retinopathy. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for use in drug development.
合成法
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-chloro-6-fluorobenzaldehyde and 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-9-6-11(16(21)8-14(9)19)15(20)7-10-12(17)4-3-5-13(10)18/h3-6,8,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJZQHFNYHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)





![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

